molecular formula C17H24N4O2 B5192617 3-amino-4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-2H-chromen-2-one

3-amino-4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-2H-chromen-2-one

Cat. No.: B5192617
M. Wt: 316.4 g/mol
InChI Key: FHIANDZMNLEBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of an amino group, a piperazine ring, and a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the initial formation of the chromen-2-one core, followed by the introduction of the amino group and the piperazine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction parameters and the use of advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and piperazine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-amino-4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-2H-chromen-2-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-amino-4-[3-(4-methylpiperazin-1-yl)propylamino]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-20-9-11-21(12-10-20)8-4-7-19-16-13-5-2-3-6-14(13)23-17(22)15(16)18/h2-3,5-6,19H,4,7-12,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIANDZMNLEBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNC2=C(C(=O)OC3=CC=CC=C32)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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